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Compound Name: 9(R)-PAHSA

CAS No.: 2097130-84-0

Cat. No.: B593361

Get Quote

Executive Summary & Structural Distinctions
Palmitic Acid Hydroxy Stearic Acids (PAHSAs) represent a class of endogenous bioactive lipids

with potent anti-diabetic and anti-inflammatory properties.[1][2] While originally characterized

as high-affinity ligands for GPR120 (FFAR4), recent field data suggests a more complex

pharmacology involving GPR40 (FFAR1), particularly regarding incretin secretion.

This guide focuses on the 9(R)-PAHSA isomer. It is critical to distinguish between the

endogenous abundance and pharmacological potency of PAHSA stereoisomers:

9(R)-PAHSA: The predominant endogenous isomer found in mammalian adipose tissue. It is

biosynthetically favored but exhibits lower potency at GPR40 compared to its enantiomer.

9(S)-PAHSA: Often utilized in pharmacological studies due to superior affinity for GPR40,

driving robust GLP-1 and insulin secretion.

Core Insight: For translational success, researchers must account for the specific receptor

profiles: 9(R)-PAHSA primarily modulates systemic insulin sensitivity and inflammation (via
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GPR120/chemokine antagonism), while its incretin-stimulating effects (GLP-1) are mediated via

GPR40, often requiring higher concentrations than the S-isomer.

Mechanistic Framework: Signal Transduction
The L-Cell Secretory Pathway (GPR40 Axis)
Unlike the GPR120-dominant narrative often cited in early literature, 9-PAHSA-induced GLP-1

secretion in enteroendocrine L-cells is primarily driven by GPR40 (FFAR1) activation. This

pathway is distinct from the G

s-cAMP pathway used by GLP-1 receptor agonists; it relies on calcium flux.

Mechanism of Action:

Ligand Binding: 9(R)-PAHSA binds to the allosteric site of GPR40 on the basolateral

membrane of L-cells.

Gq Coupling: Activation recruits the G

q/11 G-protein family.

PLC Activation: Phospholipase C (PLC) hydrolyzes PIP2 into IP3 and DAG.

Calcium Mobilization: IP3 triggers Ca

release from the endoplasmic reticulum (ER).

Depolarization: The rise in intracellular Ca

(and potential DAG-PKC signaling) facilitates membrane depolarization, opening Voltage-
Gated Calcium Channels (VGCC).

Exocytosis: Calcium influx triggers the fusion of GLP-1 containing granules with the plasma

membrane.

Systemic Metabolic Regulation (GPR120 Axis)
In peripheral tissues (Adipose, Liver), 9(R)-PAHSA acts via GPR120 and potentially by

antagonizing specific chemokine receptors (e.g., CCR6, CXCR4), reducing inflammation-
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induced insulin resistance.

Adipocytes: Enhances GLUT4 translocation to the membrane (glucose uptake) independent

of insulin, though synergistic with it.

Liver: Suppresses gluconeogenesis by inhibiting G6Pase activity, likely via G

i coupling which reduces cAMP levels.

Visualization of Signaling Pathways
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Figure 1: Dual-pathway mechanism showing GPR40-mediated GLP-1 secretion in L-cells and

GPR120-mediated suppression of gluconeogenesis in hepatocytes.

Experimental Methodologies
9(R)-PAHSA Solubilization & Vehicle Preparation
Lipid mediators like PAHSAs are hydrophobic and prone to sticking to plasticware. Proper

solubilization is the most common failure point in reproducibility.

Protocol:

Stock Solution: Dissolve neat 9(R)-PAHSA in high-grade DMSO to a concentration of 50-100

mM. Store at -80°C under nitrogen gas to prevent oxidation.

In Vitro Working Solution:

Dilute stock into warm (37°C) media containing 0.1% Fatty Acid-Free BSA. The BSA acts

as a carrier.

Critical: Do not exceed 0.1% DMSO in the final cell culture well to avoid vehicle toxicity.

In Vivo Vehicle (Oral Gavage):

Composition: 50% PEG400 / 0.5% Tween-80 / 49.5% Water.[3]

Preparation: Dissolve PAHSA in PEG400/Tween-80 first by vortexing and mild sonication

(water bath, 37°C). Slowly add water while vortexing to form a stable emulsion.

In Vitro GLP-1 Secretion Assay (STC-1 / GLUTag)
Cell Model Selection:

STC-1: High basal secretion, robust response to fatty acids.

NCI-H716: Human origin, requires basement membrane (Matrigel) for differentiation;

physiologically closer to human L-cells.

Step-by-Step Workflow:
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Seeding: Plate STC-1 cells (2 x 10^5 cells/well) in 24-well plates. Culture for 48h until 80-

90% confluence.

Starvation: Wash cells 2x with secretion buffer (HBSS + 10 mM HEPES + 0.1% BSA, pH

7.4). Incubate in buffer for 1 hour to establish basal baseline.

Treatment:

Replace buffer with treatment solutions:

Vehicle Control (0.1% DMSO/BSA).

Positive Control: 10 mM Glucose + 10 µM Forskolin (cAMP driver) or Linoleic Acid

(GPR40/120 agonist).

Experimental: 9(R)-PAHSA (Dose response: 10 µM, 30 µM, 50 µM).

Incubation: Incubate for 2 hours at 37°C.

Collection:

Collect supernatant immediately into chilled tubes containing DPP-4 Inhibitor (10 µL/mL)

to prevent GLP-1 degradation.

Centrifuge (2,000 x g, 5 min, 4°C) to remove cell debris.

Quantification: Analyze active GLP-1 via ELISA (e.g., MSD or specific Active GLP-1 kits).

Normalization: Lyse adherent cells and measure total protein (BCA assay). Normalize GLP-1

secretion to total protein content (pM/mg protein).

Experimental Workflow Diagram
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Figure 2: Workflow for quantifying GLP-1 secretion in vitro, highlighting critical DPP-4 inhibition

and protein normalization steps.

Data Synthesis & Comparative Potency
The following table synthesizes field data comparing 9(R)-PAHSA against its isomer and

standard agonists. Note the distinct receptor profiles.[4][5][6]
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Compound
Primary
Receptor

GLP-1
Secretion
Potency

Insulin
Sensitivity

Notes

9(R)-PAHSA

GPR120

(Moderate),

GPR40 (Low)

+

(Weak/Moderate)
High

Endogenous

majority. Primary

role in anti-

inflammation and

peripheral insulin

sensitivity.

9(S)-PAHSA
GPR40 (High),

GPR120 (Low)
+++ (Strong) Moderate

Pharmacological

tool. Superior

secretagogue for

GLP-1 due to

higher GPR40

affinity.

Linoleic Acid
GPR40 &

GPR120
++ Moderate

Natural fatty acid

control. Less

stable than

FAHFAs.

GW9508
GPR40 &

GPR120
++ N/A

Synthetic small

molecule

agonist. Often

used as a

positive control.

Technical Nuance: While 9(R)-PAHSA is less potent at GPR40 than the S-isomer, chronic

administration in vivo still improves glucose tolerance. This suggests that the metabolic benefits

of 9(R)-PAHSA are likely a composite of:

Direct insulin sensitization (Liver/Muscle via GPR120).

Anti-inflammatory effects (Adipose tissue).[1][4][7]

Modest contribution to GLP-1 secretion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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